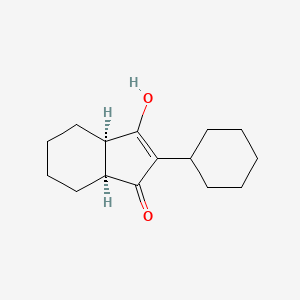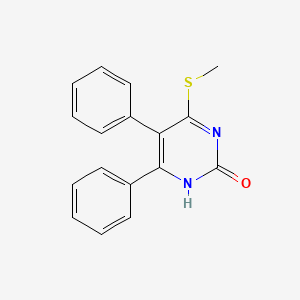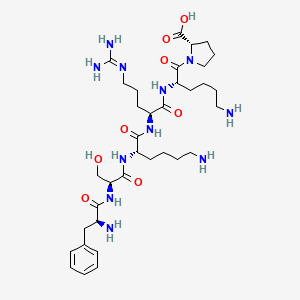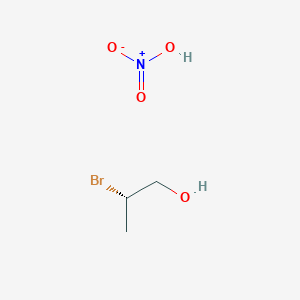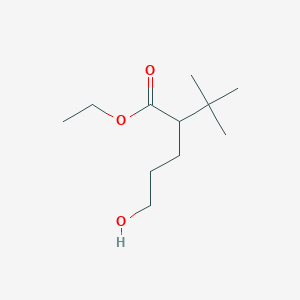
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a nitroaniline group attached to a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-nitroaniline with a suitable indenone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2,2-Dimethyl-5-(3-nitroanilino)methylene-1,3-dioxane-4,6-dione: Similar structure but different core, leading to different properties and applications.
2,2-Dimethyl-5-(1-(3-nitroanilino)ethylidene)-1,3-dioxane-4,6-dione: Another similar compound with different substituents, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
918330-20-8 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,2-dimethyl-5-(3-nitroanilino)-3H-inden-1-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)10-11-8-13(6-7-15(11)16(17)20)18-12-4-3-5-14(9-12)19(21)22/h3-9,18H,10H2,1-2H3 |
InChI Key |
VTZMOBBWQAHDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



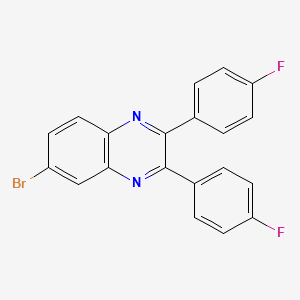
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
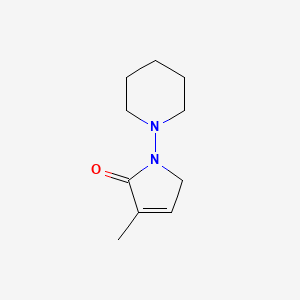
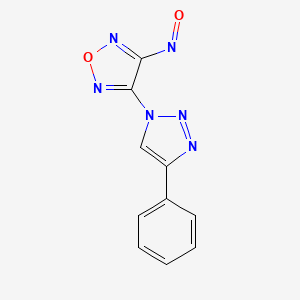
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
